molecular formula C18H13ClN2O2 B12667135 4(3H)-Quinazolinone, 3-(2-(4-chlorobenzoyl)-2-propenyl)- CAS No. 108664-46-6

4(3H)-Quinazolinone, 3-(2-(4-chlorobenzoyl)-2-propenyl)-

Cat. No.: B12667135
CAS No.: 108664-46-6
M. Wt: 324.8 g/mol
InChI Key: UXFNKWSPVJQBPA-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(2-(4-chlorobenzoyl)-2-propenyl)- is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of the 4-chlorobenzoyl and propenyl groups adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(2-(4-chlorobenzoyl)-2-propenyl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(2-(4-chlorobenzoyl)-2-propenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at the benzoyl or propenyl positions .

Scientific Research Applications

4(3H)-Quinazolinone, 3-(2-(4-chlorobenzoyl)-2-propenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(2-(4-chlorobenzoyl)-2-propenyl)- involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(3H)-Quinazolinone, 3-(2-(4-chlorobenzoyl)-2-propenyl)- is unique due to the specific combination of its quinazolinone core, 4-chlorobenzoyl group, and propenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

108664-46-6

Molecular Formula

C18H13ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

3-[2-(4-chlorobenzoyl)prop-2-enyl]quinazolin-4-one

InChI

InChI=1S/C18H13ClN2O2/c1-12(17(22)13-6-8-14(19)9-7-13)10-21-11-20-16-5-3-2-4-15(16)18(21)23/h2-9,11H,1,10H2

InChI Key

UXFNKWSPVJQBPA-UHFFFAOYSA-N

Canonical SMILES

C=C(CN1C=NC2=CC=CC=C2C1=O)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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